Target Class Divergence: 11β‑HSD Inhibition vs. Pancreatic Lipase Inhibition Between Vibralactone D and Vibralactone A
Vibralactone D and vibralactone A engage fundamentally different primary targets. Vibralactone D inhibits human 11β‑HSD1 with an IC₅₀ of 85.7 µM, whereas vibralactone A inhibits porcine pancreatic lipase with an IC₅₀ of 0.4 µg mL⁻¹ (≈1.9 µM based on MW 208.25) [1][2]. The β‑lactone electrophilic warhead common to both compounds is directed toward distinct enzyme active sites by peripheral substituents, making the two compounds pharmacologically non‑interchangeable despite sharing a core scaffold.
| Evidence Dimension | Primary pharmacological target engagement |
|---|---|
| Target Compound Data | hHSD1 IC₅₀ 85.7 µM; hHSD2 IC₅₀ 87.1 µM |
| Comparator Or Baseline | Vibralactone A: pancreatic lipase IC₅₀ 0.4 µg mL⁻¹ (≈1.9 µM) |
| Quantified Difference | Target identity differs completely (11β‑HSD vs. lipase). Molar potency ratio: ≈45‑fold (vibralactone D 85.7 µM vs. vibralactone A ~1.9 µM), but the determinant differentiation is target class, not potency magnitude. |
| Conditions | Recombinant human 11β‑HSD1/HSD2 inhibition assays; porcine pancreatic lipase assay with 4‑MU oleate substrate |
Why This Matters
For researchers procuring an 11β‑HSD tool compound, vibralactone A is functionally irrelevant; vibralactone D is the only vibralactone‑series ligand with confirmed HSD isozyme engagement.
- [1] Jiang MY, Wang F, Yang XL, Fang LZ, Dong ZJ, Zhu HJ, Liu JK. Vibralactones D–F from cultures of the basidiomycete Boreostereum vibrans. Chem Pharm Bull (Tokyo). 2010;58(1):113-6. doi:10.1248/cpb.58.113. View Source
- [2] Liu DZ, Wang F, Liao TG, Tang JG, Steglich W, Zhu HJ, Liu JK. Vibralactone: a lipase inhibitor with an unusual fused β‑lactone produced by cultures of the basidiomycete Boreostereum vibrans. Org Lett. 2006;8(25):5749‑52. doi:10.1021/ol062307u. View Source
